molecular formula C6H8ClO4- B14458478 5-(Chloromethoxy)-5-oxopentanoate CAS No. 75021-50-0

5-(Chloromethoxy)-5-oxopentanoate

Cat. No.: B14458478
CAS No.: 75021-50-0
M. Wt: 179.58 g/mol
InChI Key: NRERHBXWNQMMSZ-UHFFFAOYSA-M
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Description

5-(Chloromethoxy)-5-oxopentanoate is an ester derivative of 5-oxopentanoic acid, featuring a chloromethoxy (-OCH₂Cl) substituent at the 5-oxo position. This compound belongs to the class of γ-keto esters, characterized by a ketone group at the γ-position (C5) relative to the ester functional group.

Properties

CAS No.

75021-50-0

Molecular Formula

C6H8ClO4-

Molecular Weight

179.58 g/mol

IUPAC Name

5-(chloromethoxy)-5-oxopentanoate

InChI

InChI=1S/C6H9ClO4/c7-4-11-6(10)3-1-2-5(8)9/h1-4H2,(H,8,9)/p-1

InChI Key

NRERHBXWNQMMSZ-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])CC(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethoxy)-5-oxopentanoate typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a pentanoic acid derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethoxy)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

5-(Chloromethoxy)-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethoxy)-5-oxopentanoate involves its reactivity with various biological molecules. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

The 5-oxopentanoate scaffold is versatile, with substituents ranging from aromatic rings to alkyl and ether groups. Key comparisons include:

Aryl-Substituted Derivatives
  • Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate (CAS 951886-22-9): Substituent: 2-chloro-4-fluorophenyl. Molecular Formula: C₁₃H₁₄ClFO₃. Molecular Weight: 272.70 g/mol. Properties: The electron-withdrawing Cl and F groups enhance polarity, making it suitable for electrophilic reactions. Used in pharmaceutical intermediates .
  • Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate (CAS 898758-62-8): Substituent: 3,5-dimethoxyphenyl. Molecular Formula: C₁₅H₂₀O₅. Molecular Weight: 280.32 g/mol. Properties: Methoxy groups increase electron density, favoring nucleophilic substitution. Applied in agrochemical synthesis .
Alkyl and Ether Derivatives
  • tert-Butyl 5-oxopentanoate (e.g., compound 6c in ): Substituent: tert-butyl ester with triazole and dichlorobenzamide groups. Molecular Formula: C₂₃H₃₃Cl₂N₅O₅. Molecular Weight: 550.45 g/mol. Properties: High steric bulk from tert-butyl and triazole groups improves thermal stability. Yield: 74%, used in plant resistance studies .
  • Methyl 5-((2-chloroethyl)amino)-5-oxopentanoate: Substituent: 2-chloroethylamino. Molecular Formula: C₈H₁₃ClN₂O₃. Molecular Weight: 220.65 g/mol. Properties: Chloroethyl group enhances reactivity in crosslinking reactions. NMR δ = 3.68 (s, 3H, -OCH₃), 2.99 (t, J = 7.0 Hz, 2H) .
Positional Isomers
  • 5-Chloro-4-oxopentanoic acid (CAS 60254-71-9): Substituent: Chloro at C5, oxo at C3. Molecular Formula: C₅H₇ClO₃. Molecular Weight: 150.56 g/mol. Properties: The γ-chloro-γ-keto structure increases acidity (pKa ~3.5). Used as a precursor in levulinic acid derivatives .

Physical and Spectral Properties

Compound Name Rf Value Melting Point (°C) Spectral Data (¹H-NMR)
Ethyl 5-(2-Methoxy-5-fluorophenyl)-5-oxopentanoate 0.20 Amorphous solid δ 7.73 (t, 1H), 4.40-4.36 (t, 2H)
tert-Butyl 5-oxopentanoate (6c) 0.58 White solid δ 1.40-1.27 (m, 6H, tert-butyl)
Methyl 5-(carbazol-3-yl)-5-oxopentanoate N/A 119–121 δ 7.64–7.43 (m, 8H, aromatic)

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